molecular formula C22H30N4O5S B232278 5-(aminosulfonyl)-2-methoxy-N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl}benzamide

5-(aminosulfonyl)-2-methoxy-N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl}benzamide

Cat. No. B232278
M. Wt: 462.6 g/mol
InChI Key: ZOKFQLHYKCPONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(aminosulfonyl)-2-methoxy-N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl}benzamide is a chemical compound that belongs to the class of sulfonamide drugs. It is also known as TAK-715 and is a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK pathway is involved in various cellular processes, including inflammation, apoptosis, and cell differentiation. TAK-715 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Mechanism of Action

TAK-715 exerts its pharmacological effects by inhibiting the p38 MAPK pathway. The p38 MAPK pathway is activated in response to various stress stimuli, including inflammatory cytokines, oxidative stress, and DNA damage. Activation of this pathway leads to the production of pro-inflammatory cytokines, chemokines, and other mediators that contribute to the pathogenesis of various diseases. TAK-715 inhibits the activity of p38 MAPK by binding to its ATP-binding site, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
TAK-715 has been shown to have various biochemical and physiological effects. In cancer cells, TAK-715 inhibits the activity of p38 MAPK, leading to the inhibition of cell proliferation and induction of apoptosis. In autoimmune disorders, TAK-715 reduces the production of pro-inflammatory cytokines and prevents tissue damage. In inflammatory diseases, TAK-715 reduces the production of inflammatory cytokines and improves symptoms.

Advantages and Limitations for Lab Experiments

One of the advantages of TAK-715 is its high potency and specificity for the p38 MAPK pathway. This makes it an ideal tool for studying the role of this pathway in various diseases. However, one of the limitations of TAK-715 is its potential off-target effects. TAK-715 has been shown to inhibit other kinases, including JNK and ERK, at high concentrations, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on TAK-715. One direction is to further elucidate the molecular mechanisms underlying its pharmacological effects. This may involve identifying its downstream targets and signaling pathways. Another direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders and metabolic diseases. Additionally, the development of more potent and specific p38 MAPK inhibitors may provide new opportunities for the treatment of various diseases.

Synthesis Methods

The synthesis of TAK-715 involves several steps, starting with the reaction of 2-methoxybenzoyl chloride with N-(3-aminopropyl)piperazine to form 2-methoxy-N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl}benzamide. This intermediate is then reacted with sulfuryl chloride to form 5-(sulfonyloxy)-2-methoxy-N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl}benzamide, which is subsequently treated with sodium azide to form 5-(azidosulfonyl)-2-methoxy-N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl}benzamide. Finally, the azide group is reduced using palladium on carbon to yield TAK-715.

Scientific Research Applications

TAK-715 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, TAK-715 has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to enhance the efficacy of chemotherapy drugs. In autoimmune disorders, TAK-715 has been shown to reduce inflammation and prevent tissue damage. In inflammatory diseases, TAK-715 has been shown to reduce the production of inflammatory cytokines and improve symptoms.

properties

Molecular Formula

C22H30N4O5S

Molecular Weight

462.6 g/mol

IUPAC Name

2-methoxy-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-5-sulfamoylbenzamide

InChI

InChI=1S/C22H30N4O5S/c1-30-18-6-4-17(5-7-18)26-14-12-25(13-15-26)11-3-10-24-22(27)20-16-19(32(23,28)29)8-9-21(20)31-2/h4-9,16H,3,10-15H2,1-2H3,(H,24,27)(H2,23,28,29)

InChI Key

ZOKFQLHYKCPONY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)C3=C(C=CC(=C3)S(=O)(=O)N)OC

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)C3=C(C=CC(=C3)S(=O)(=O)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.